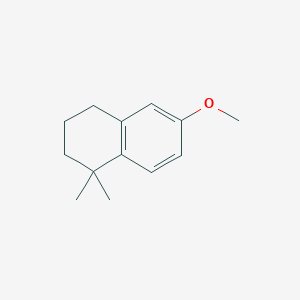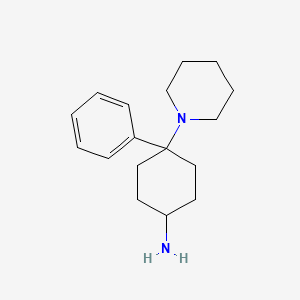
7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a complex heterocyclic compound This compound is notable for its unique structure, which includes a naphthyridine core, a piperidine ring, and a pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves multi-step reactions. One common approach is the multicomponent reaction (MCR) strategy, which efficiently generates complex molecular architectures. For instance, the synthesis of 1,8-naphthyridines can be achieved through the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble Ir catalyst under air atmosphere .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of various biochemical pathways, contributing to its observed biological effects.
類似化合物との比較
Similar Compounds
1,8-Naphthyridine derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring often have comparable chemical reactivity and applications.
Pyrimidine derivatives: These compounds are widely studied for their medicinal properties.
Uniqueness
What sets 7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine apart is its combination of these three distinct moieties, which endows it with a unique set of chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler analogs.
特性
分子式 |
C19H24ClN5 |
|---|---|
分子量 |
357.9 g/mol |
IUPAC名 |
7-[1-(6-chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C19H24ClN5/c1-12-17(20)22-13(2)23-19(12)25-10-7-14(8-11-25)16-6-5-15-4-3-9-21-18(15)24-16/h5-6,14H,3-4,7-11H2,1-2H3,(H,21,24) |
InChIキー |
BZLJBQKHEVVRLS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N=C1Cl)C)N2CCC(CC2)C3=NC4=C(CCCN4)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





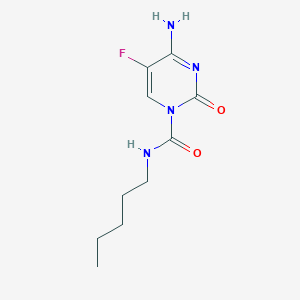

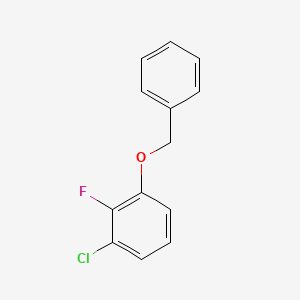

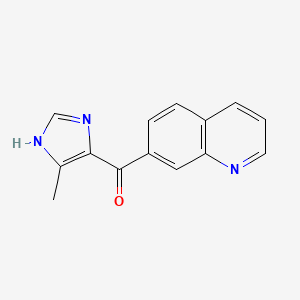

![3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide](/img/structure/B8335784.png)

